Cas no 74622-75-6 (6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-)

6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy- structure
74622-75-6 structure
Product Name:6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-
CAS No:74622-75-6
MF:C31H33NO9
MW:563.595029592514
CID:564021
PubChem ID:126647
Update Time:2025-04-19

6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-
    • 6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10
    • ravidomycin
    • CHEBI:84037
    • Q27157421
    • AY 25545
    • 74622-75-6
    • [(2R,3R,4R,5R)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
    • AY-25,545
    • AY-25545
    • (1xi)-4-O-acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylamino)-1-(1-hydroxy-10,12-dimethoxy-6-oxo-8-vinyl-6H-dibenzo[c,h]chromen-4-yl)-D-galactitol
    • 6H-Benzo(d)naphtho(1,2-b)pyran-6-one, 4-(4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-alpha-altropyranosyl)-10,12-dimethoxy-8-ethenyl-1-hydroxy-
    • 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
    • DTXSID90996125
    • Inchi: 1S/C31H33NO9/c1-8-16-11-19-23(21(12-16)37-6)18-13-22(38-7)25-20(34)10-9-17(24(25)29(18)41-31(19)36)30-27(35)26(32(4)5)28(14(2)39-30)40-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30?/m1/s1
    • InChI Key: GHLIFBNIGXVDHM-VQXSZRIGSA-N
    • SMILES: O1[C@H](C)[C@@H]([C@@H]([C@H](C1C1=CC=C(C2=C(C=C3C4C(=CC(C=C)=CC=4C(=O)OC3=C12)OC)OC)O)O)N(C)C)OC(C)=O

Computed Properties

  • Exact Mass: 563.21553163g/mol
  • Monoisotopic Mass: 563.21553163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 17
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 124Ų
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.